REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[C:5]([OH:13])[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:3]1.C[O-].[Na+].CN([CH:26]=[O:27])C>>[CH2:15]([O:27][CH2:26][O:13][C:5]1[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:3][N:2]([CH3:1])[C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:14][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|
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Name
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1-methyl-3,5-diphenyl-4-pyrazolol
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Quantity
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10 g
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Type
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reactant
|
Smiles
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CN1N=C(C(=C1C1=CC=CC=C1)O)C1=CC=CC=C1
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Name
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sodium methoxide
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Quantity
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2.16 g
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Type
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reactant
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Smiles
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C[O-].[Na+]
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Name
|
|
Quantity
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100 mL
|
Type
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reactant
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The temperature is maintained at -20° C. to -10° C. during the addition
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Type
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ADDITION
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Details
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When the exotherm subsides, the addition of gas
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Type
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TEMPERATURE
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Details
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to warm up to 5°-10° C
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Type
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WASH
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Details
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The reaction mixture is washed with chilled water (100 ml)
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Type
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CUSTOM
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Details
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the organic layer separated
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Type
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FILTRATION
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Details
|
The organic layer is filtered through calcium chloride
|
Type
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ADDITION
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Details
|
added to a solution of the sodium salt of 1-methyl-3,5-diphneyl-4-pyrazolol in DMF
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Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)OCOC=1C(=NN(C1C1=CC=CC=C1)C)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |